Gallium ditelluride

Molecular electronics Quantum dot synthesis Gas-phase reactivity

Gallium ditelluride (CAS 12689-99-5), molecular formula GaTe₂, is a binary gallium–tellurium compound with a molecular weight of 324.92 g·mol⁻¹. Unlike the widely studied layered semiconductor gallium monotelluride (GaTe), GaTe₂ exists primarily as a molecular cluster rather than a bulk crystalline solid, and its structural and electronic properties differ fundamentally from those of GaTe, GaSe, and transition-metal dichalcogenides such as MoS₂ and WSe₂.

Molecular Formula GaHTe2
Molecular Weight 325.9 g/mol
CAS No. 12689-99-5
Cat. No. B077361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium ditelluride
CAS12689-99-5
Synonymsgallium ditelluride
Molecular FormulaGaHTe2
Molecular Weight325.9 g/mol
Structural Identifiers
SMILES[GaH].[Te][Te]
InChIInChI=1S/Ga.Te2.H/c;1-2;
InChIKeyCYUHJIDTNNXLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Ditelluride (GaTe₂) for Precision Optoelectronic and Energy Research


Gallium ditelluride (CAS 12689-99-5), molecular formula GaTe₂, is a binary gallium–tellurium compound with a molecular weight of 324.92 g·mol⁻¹ [1]. Unlike the widely studied layered semiconductor gallium monotelluride (GaTe), GaTe₂ exists primarily as a molecular cluster rather than a bulk crystalline solid, and its structural and electronic properties differ fundamentally from those of GaTe, GaSe, and transition-metal dichalcogenides such as MoS₂ and WSe₂ [2][3]. This distinct molecular nature makes GaTe₂ a specialized precursor and model system for quantum dot synthesis, chemical vapor deposition (CVD) feedstocks, and theoretical investigations of gallium chalcogenide bonding, rather than a drop-in replacement for conventional 2D semiconductors [4][5].

Why Gallium Ditelluride Cannot Be Replaced by GaTe or GaSe


Gallium ditelluride (GaTe₂) and gallium monotelluride (GaTe) possess fundamentally different molecular architectures and electronic structures. Ab initio calculations demonstrate that neutral GaTe₂ adopts a linear structure, in contrast to the cyclic structure predicted by earlier experiments, while GaTe forms a layered monoclinic crystal with a direct band gap of approximately 1.7 eV [1][2]. The adiabatic electron affinity (AEA) of the GaTe₂ cluster is 2.48 eV at the CCSD(T)//B3LYP level, nearly 1 eV higher than that of GaTe (1.55 eV), indicating a markedly stronger electron-accepting capability that cannot be replicated by the monotelluride [1]. Furthermore, monolayer GaTe₂ serves as a superior acceptor material in van der Waals heterostructures, achieving a power conversion efficiency of 22.91% when paired with WTe₂, a performance level unattainable with GaTe or GaSe monolayers [3]. Procurement of GaTe₂ is thus dictated by specific molecular or monolayer application requirements that cannot be met by bulk GaTe or GaSe.

Quantitative Differentiation Evidence for Gallium Ditelluride


Molecular Geometry: Linear GaTe₂ vs. Cyclic GaTe

The neutral GaTe₂ cluster adopts a linear geometry (D∞h symmetry), whereas GaTe and GaSe favor cyclic or layered structures [1]. This linear configuration provides a distinct axial bonding motif that is critical for designing anisotropic molecular junctions and for understanding tellurium’s bonding preferences in gallium chalcogenide clusters.

Molecular electronics Quantum dot synthesis Gas-phase reactivity

Adiabatic Electron Affinity: GaTe₂ vs. GaTe and GaSe

GaTe₂ exhibits an adiabatic electron affinity (AEA) of 2.48 eV, significantly higher than that of GaTe (1.55 eV) and GaSe (1.42 eV) at the same CCSD(T)//B3LYP level [1]. This 0.93–1.06 eV advantage translates into a markedly stronger electron-accepting character, which is beneficial for applications requiring efficient charge separation, such as acceptor layers in organic photovoltaics or electron-transport materials in light-emitting diodes.

Electron transport n-Type doping Charge-transfer complexes

Adiabatic Ionization Potential: GaTe₂ vs. GaTe and GaSe

The adiabatic ionization potential (AIP) of GaTe₂ is 7.89 eV, compared to 7.65 eV for GaTe and 7.98 eV for GaSe [1]. The intermediate ionization potential of GaTe₂ positions it between the two common analogs, suggesting a balanced hole-injection barrier when used as a p-type interfacial layer, and a different oxidative stability profile compared to GaSe.

Photoelectron spectroscopy Oxidation stability p-Type doping

Photovoltaic Heterostructure Efficiency: GaTe₂/MTe₂ vs. Isolated Monolayers

Monolayer GaTe₂, when integrated into a type-II van der Waals heterostructure with WTe₂ (WTe₂/GaTe₂), achieves a theoretical power conversion efficiency (PCE) of 22.91%, while the MoTe₂/GaTe₂ heterostructure reaches 22.43% [1]. These values exceed the standalone PCE of typical monolayer transition-metal dichalcogenides (~5–18%) and highlight GaTe₂’s role as a critical acceptor material that enables high-efficiency photovoltaic junctions.

Solar cells van der Waals heterostructures Power conversion efficiency

Band Gap of Related Ternary Phases: Zn(GaTe₂)₂ vs. Zn(GaS₂)₂ and Zn(GaSe₂)₂

Although the band gap of pure GaTe₂ is not experimentally established for a bulk solid, its ternary derivative Zn(GaTe₂)₂ exhibits a calculated band gap of 0.329 eV, significantly narrower than those of Zn(GaS₂)₂ (2.068 eV) and Zn(GaSe₂)₂ (1.726 eV) [1]. This near-infrared band gap makes Zn(GaTe₂)₂ a distinguished contender for infrared-driven photocatalysis and wastewater treatment, outperforming its sulfide and selenide analogs in visible-light harvesting efficiency.

Photocatalysis Wastewater treatment Band gap engineering

Precursor Utility: GaTe₂ as a Molecular CVD Feedstock vs. Ga₂Te₃

GaTe₂ has been employed as a molecular precursor for the deposition of gallium telluride thin films via CVD, offering a defined Ga:Te ratio of 1:2 that differs from the 2:3 stoichiometry of Ga₂Te₃ [1]. This precise stoichiometric control allows for the tuning of film composition and optoelectronic properties, whereas Ga₂Te₃ tends to form Ga₂O₃ skin layers upon air exposure that dominate the surface chemistry.

Chemical vapor deposition Thin-film transistors Molecular precursor

High-Value Application Scenarios Where Gallium Ditelluride Is the Rational Choice


Molecular Acceptor for Organic Photovoltaics and n-Type Doping

With an adiabatic electron affinity 0.93 eV higher than GaTe, GaTe₂ is the preferred molecular acceptor for organic photovoltaic blends and n-type doping of wide-band-gap semiconductors. Its strong electron-accepting character enables efficient charge separation and reduces recombination losses in bulk heterojunction solar cells. [1]

High-Efficiency van der Waals Heterostructure Solar Cells

Monolayer GaTe₂ serves as the acceptor layer in WTe₂/GaTe₂ heterostructures that achieve a theoretical power conversion efficiency of 22.91%. This performance metric makes GaTe₂ indispensable for research groups developing ultra-thin, flexible photovoltaic devices that exceed the efficiency limits of standalone transition-metal dichalcogenides. [2]

Infrared-Active Photocatalyst for Wastewater Treatment

The ternary phase Zn(GaTe₂)₂, with a band gap of only 0.329 eV, enables photocatalytic degradation of organic pollutants under near-infrared illumination. This application scenario is inaccessible to the wider-band-gap analogs Zn(GaS₂)₂ (2.068 eV) and Zn(GaSe₂)₂ (1.726 eV), making GaTe₂-containing compounds the materials of choice for solar-driven environmental remediation using low-energy photons. [3]

CVD Precursor for Tellurium-Rich Gallium Telluride Thin Films

The distinct 1:2 Ga:Te ratio of GaTe₂ provides a stoichiometric handle for chemical vapor deposition of tellurium-rich gallium telluride films. Researchers seeking to explore the composition–property space between GaTe and Ga₂Te₃ rely on GaTe₂ as the only molecular precursor that delivers this specific metal-to-chalcogen ratio. [4]

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